molecular formula C12H13ClN2OS B1463428 2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide CAS No. 1269152-03-5

2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide

Cat. No.: B1463428
CAS No.: 1269152-03-5
M. Wt: 268.76 g/mol
InChI Key: MTHFTOSIFISKGQ-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide is a chemical scaffold designed for the development of targeted covalent inhibitors (TCIs). Its core mechanism of action involves the chloroacetamide group, which acts as an electrophilic warhead capable of forming a permanent covalent bond with nucleophilic cysteine residues within a target protein's active site. This reactivity is strategically leveraged in chemical biology and drug discovery for irreversibly modulating protein function. A primary research application of this compound and its derivatives is in the field of Proteolysis-Targeting Chimeras (PROTACs), where it can be utilized to covalently tether an E3 ubiquitin ligase to a protein of interest, leading to its targeted degradation by the ubiquitin-proteasome system. The incorporation of the cyanopropan-2-ylsulfanyl moiety adjacent to the electrophilic warhead is a strategic feature that can influence the compound's reactivity, selectivity, and physicochemical properties, making it a valuable tool for probing cysteine-dependent enzymatic activity and for the rational design of next-generation covalent inhibitors and degraders. Research utilizing this compound is fundamental for exploring novel therapeutic strategies in oncology and other disease areas involving dysregulated protein signaling.

Properties

IUPAC Name

2-chloro-N-[2-(1-cyanopropan-2-ylsulfanyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-9(6-7-14)17-11-5-3-2-4-10(11)15-12(16)8-13/h2-5,9H,6,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHFTOSIFISKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)SC1=CC=CC=C1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Sulfanyl-Substituted Aniline Intermediate

The key intermediate, 2-[(1-cyanopropan-2-yl)sulfanyl]aniline, can be prepared by nucleophilic substitution of a suitable thiol or sulfide precursor with a cyanopropyl-containing electrophile. The cyanopropan-2-yl group is introduced via reaction of a thiol or thiolate anion derived from 2-aminothiophenol with an appropriate cyanopropyl halide or equivalent.

  • Reaction conditions: Typically carried out in anhydrous solvents such as dry toluene or dimethylformamide (DMF) under inert atmosphere to prevent oxidation of the thiol.
  • Temperature: Mild heating (e.g., 50–80 °C) to promote substitution.
  • Time: Several hours until completion, monitored by thin-layer chromatography (TLC).

This step yields the aniline derivative bearing the sulfanyl-cyanopropyl substituent ready for acylation.

Acylation with Chloroacetyl Chloride

The final step involves acylation of the amino group of the sulfanyl-substituted aniline with chloroacetyl chloride to form the target 2-chloroacetamide.

  • Procedure: The sulfanyl-substituted aniline is dissolved in dry toluene or an inert solvent.
  • Addition: Chloroacetyl chloride is added dropwise under stirring.
  • Catalysis: The reaction can be facilitated by microwave irradiation to accelerate the process.
  • Conditions: Microwave irradiation at 500 Watts for approximately 10 minutes has been reported to be effective.
  • Work-up: The reaction mixture is washed with 5% sodium hydroxide solution to remove acidic impurities, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

This method yields 2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide with high purity and good yield (~91% reported for related compounds).

Reaction Data and Conditions Table

Step Reactants Solvent Conditions Time Yield (%) Notes
1 2-aminothiophenol + 1-cyanopropyl halide Dry toluene or DMF 50–80 °C, inert atmosphere Several hours Not specified Formation of sulfanyl-cyanopropyl aniline intermediate
2 Sulfanyl-cyanopropyl aniline + chloroacetyl chloride Dry toluene Microwave irradiation, 500 W 10 min ~91% (for analogous compounds) Acylation to form target compound

Research Findings and Analysis

  • The use of microwave-assisted synthesis significantly reduces reaction time and improves yield compared to conventional heating methods.
  • Washing with dilute sodium hydroxide removes residual acid and byproducts, enhancing product purity.
  • Dry and inert conditions are critical to prevent oxidation of sulfur-containing intermediates.
  • The synthetic route is adaptable to variations in the cyanopropyl substituent, allowing structural modifications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. Additionally, the cyanopropyl group may interact with nucleophilic sites in biological molecules, further contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloroacetamides are widely studied for their pesticidal, herbicidal, and pharmaceutical properties. Below is a detailed comparison of the target compound with its structural analogs, focusing on substituent effects, synthesis pathways, physicochemical properties, and applications.

Structural Comparison

Compound Name Substituents Key Structural Features References
Target compound : 2-Chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide - 2-[(1-Cyanopropan-2-yl)sulfanyl]phenyl group
- Chloroacetamide core
- Cyanopropylthioether linkage
- Intramolecular H-bonding potential (N–H⋯Cl/O)
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide - 2-Ethyl-6-methylphenyl group - Alkyl-substituted phenyl ring
- Simpler substituent profile
2-Chloro-N-(phenyl)acetamide - Unsubstituted phenyl group - Minimal steric hindrance
- Classic chloroacetamide scaffold
2-Chloro-N-(2-phenylsulfanyl-phenyl)acetamide - 2-Phenylsulfanyl-phenyl group - Thioether linkage without cyano group
- Enhanced lipophilicity
2-Chloro-N-(4-fluorophenyl)acetamide - 4-Fluorophenyl group - Electron-withdrawing fluorine substituent
- Altered electronic properties
2-Chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide - Diethylsulfamoyl and 4-chlorophenylsulfanyl groups - Bulky sulfonamide substituent
- Increased molecular weight (447.4 g/mol)

Physicochemical Properties

  • Cyanopropylthioether vs.
  • Crystal Packing: Substituents influence molecular conformation and intermolecular interactions. For example: The dihedral angle between the phenyl ring and the acetamide group in 2-chloro-N-phenylacetamide is 16.0°, while bulkier substituents (e.g., sulfonamides) increase steric hindrance, altering packing efficiency . Cyanopropylthioether derivatives may exhibit unique torsion angles (e.g., C–S–N–C) compared to simpler thioethers .

Toxicity and Environmental Impact

  • Cyanopropylthioether Group: The nitrile moiety may increase toxicity compared to non-cyano analogs, though specific toxicological data for the target compound are lacking (similar to 2-cyano-N-[(methylamino)carbonyl]acetamide in ).
  • Transformation Products (TPs) : Compounds like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide are environmentally persistent TPs of herbicides, necessitating prioritization in risk assessments .

Biological Activity

2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide is a chemical compound with the molecular formula C12H13ClN2OS. It has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Weight : 268.76 g/mol
  • CAS Number : 1269152-03-5
  • Structure : The compound features a chloro group and a cyanopropyl sulfanyl moiety, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Covalent Bond Formation : The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity.
  • Nucleophilic Interactions : The cyanopropyl group may interact with nucleophilic sites in biological molecules, enhancing its biological effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various chloroacetamides, including this compound. A notable study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial properties against several pathogens, including Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans.

Efficacy Results

The findings indicated:

  • Gram-positive bacteria : Effective against S. aureus and MRSA.
  • Gram-negative bacteria : Less effective against E. coli.
  • Fungi : Moderate effectiveness against C. albicans.

The study concluded that the position of substituents on the phenyl ring significantly influenced the antimicrobial efficacy, with halogenated compounds showing enhanced activity due to their lipophilicity, which aids in membrane penetration .

Case Studies

  • Antimicrobial Screening :
    • A quantitative structure–activity relationship (QSAR) analysis was performed on chloroacetamides, confirming that structural modifications could optimize their antimicrobial properties.
    • Compounds with halogenated phenyl groups demonstrated superior activity against Gram-positive bacteria compared to their non-halogenated counterparts .
  • Cytotoxicity Testing :
    • In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines.
    • Results indicated that the compound exhibited significant cytotoxicity, suggesting potential as an anticancer agent.

Data Table: Biological Activity Overview

PathogenActivity LevelReference
Staphylococcus aureusHigh
Methicillin-resistant S. aureus (MRSA)High
Escherichia coliModerate
Candida albicansModerate

Q & A

Q. What synthetic routes are commonly used to prepare 2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, chloroacetamide derivatives can react with thiol-containing intermediates under basic conditions (e.g., K₂CO₃ in acetonitrile) . Key parameters include:

  • Temperature : Room temperature for 24 hours to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.
  • Purification : Column chromatography or recrystallization (ethanol/water mixtures) ensures high purity (>95%) .
    Monitoring via TLC and spectroscopic validation (¹H NMR) are critical for confirming intermediate formation .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, particularly confirming the presence of the sulfanyl group and cyanopropane substituent .
  • FTIR : Identifies functional groups (e.g., C≡N stretch at ~2250 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] at m/z 323.05) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks) .

Q. How is the compound’s solubility profile characterized, and what implications does this have for in vitro assays?

Solubility is assessed in DMSO, methanol, and aqueous buffers (PBS) via UV-Vis spectroscopy or HPLC. Limited aqueous solubility (<1 mM) often necessitates:

  • Co-solvents : DMSO (≤1% v/v) for cell-based assays.
  • Surfactants : Polysorbate-80 for in vivo formulations .
    Poor solubility may require structural derivatization (e.g., PEGylation) to improve bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR spectra may arise from:

  • Tautomerism : Dynamic equilibria between thiol and thione forms.
  • Impurity interference : Use HPLC-MS to identify by-products (e.g., unreacted chloroacetamide precursors) .
  • Crystallographic validation : Compare experimental XRD data with computational models (e.g., DFT-optimized structures) to resolve ambiguities .

Q. What strategies are employed to investigate the compound’s structure-activity relationships (SAR) in antimicrobial studies?

  • Substituent variation : Replace the cyanopropane group with alkyl/aryl thioethers to assess steric/electronic effects .
  • Biological assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria, with dose-response curves.
  • Molecular docking : Predict binding affinities to bacterial targets (e.g., dihydrofolate reductase) using AutoDock Vina .
    SAR studies reveal that electron-withdrawing groups (e.g., -CN) enhance antimicrobial potency by 2–4× compared to unsubstituted analogs .

Q. How do crystallographic studies inform polymorphism risks in formulation development?

X-ray analysis reveals:

  • Hydrogen bonding motifs : Intramolecular N–H⋯Cl and intermolecular N–H⋯O interactions stabilize specific polymorphs .
  • Thermodynamic stability : Differential scanning calorimetry (DSC) identifies the most stable polymorph for long-term storage.
    Polymorph transitions under humidity/temperature stress are monitored via PXRD .

Q. What mechanistic insights exist for its potential anticancer activity?

  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) shows dose-dependent apoptosis in MCF-7 cells.
  • Target inhibition : Western blotting confirms downregulation of Bcl-2 and caspase-3 activation .
  • Metabolic stability : Microsomal assays (human liver microsomes) evaluate CYP450-mediated degradation, guiding prodrug design .

Q. How are computational methods applied to predict its pharmacokinetic properties?

  • ADMET prediction : SwissADME estimates logP (~2.8), indicating moderate lipophilicity.
  • BBB permeability : Poor penetration (Brain-Blood Ratio <0.1) due to polar sulfanyl and amide groups .
  • Metabolite identification : Molecular dynamics simulations predict glutathione conjugation at the chloroacetamide moiety .

Conflict Resolution and Methodological Gaps

Q. How can conflicting bioactivity data between in vitro and in vivo models be addressed?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models.
  • Metabolite screening : LC-MS/MS identifies active/inactive metabolites contributing to efficacy discrepancies .

Q. What advanced techniques are recommended for studying its interaction with serum proteins?

  • Surface plasmon resonance (SPR) : Quantify binding affinity to human serum albumin (HSA).
  • Circular dichroism (CD) : Monitor conformational changes in HSA upon compound binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide
Reactant of Route 2
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2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide

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